molecular formula C17H15NO3 B5561056 N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide

N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B5561056
M. Wt: 281.30 g/mol
InChI Key: UZTFANNNNHGVDH-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide: is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a carboxamide group and an ethoxyphenyl substituent. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.

    Introduction of Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using ethoxybenzene and suitable catalysts.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the benzofuran derivative with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include ceric ammonium nitrate and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized benzofuran derivatives.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

    Phenacetin: Known chemically as N-(4-ethoxyphenyl)acetamide, it is a pain-relieving and fever-reducing drug.

    N-(4-ethoxyphenyl)-2-azetidinone: A compound with a similar ethoxyphenyl group but different core structure.

Uniqueness: N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide is unique due to its benzofuran core, which imparts distinct chemical and biological properties compared to other similar compounds. Its structural features allow for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-2-20-14-9-7-13(8-10-14)18-17(19)16-11-12-5-3-4-6-15(12)21-16/h3-11H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTFANNNNHGVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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